molecular formula C11H16O2 B2453442 2-(4-Methoxy-3,5-dimethylphenyl)ethanol CAS No. 840521-86-0

2-(4-Methoxy-3,5-dimethylphenyl)ethanol

Cat. No.: B2453442
CAS No.: 840521-86-0
M. Wt: 180.247
InChI Key: CPDSACXKOAHKLT-UHFFFAOYSA-N
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Description

2-(4-Methoxy-3,5-dimethylphenyl)ethanol is an organic compound with the molecular formula C11H16O2 It is a derivative of phenethyl alcohol, characterized by the presence of two methyl groups and a methoxy group on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(4-Methoxy-3,5-dimethylphenyl)ethanol can be synthesized through several methods:

    Grignard Reaction: One common method involves the reaction of 3,5-dimethyl-4-methoxybenzyl chloride with magnesium in the presence of an ether solvent to form the Grignard reagent. This reagent is then reacted with formaldehyde to yield the desired alcohol.

    Reduction of Ketones: Another method involves the reduction of 3,5-dimethyl-4-methoxyacetophenone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Grignard reactions or catalytic hydrogenation processes. These methods are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxy-3,5-dimethylphenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as halides or amines in the presence of a catalyst.

Major Products

    Oxidation: 3,5-Dimethyl-4-methoxybenzaldehyde or 3,5-Dimethyl-4-methoxybenzoic acid.

    Reduction: 3,5-Dimethyl-4-methoxyphenethyl alkane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Methoxy-3,5-dimethylphenyl)ethanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: It is used in the manufacture of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Methoxy-3,5-dimethylphenyl)ethanol involves its interaction with various molecular targets. It can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. The compound may also interact with specific enzymes and receptors, modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    Phenethyl Alcohol: The parent compound, lacking the methyl and methoxy groups.

    3,5-Dimethylphenethyl Alcohol: Similar structure but without the methoxy group.

    4-Methoxyphenethyl Alcohol: Similar structure but without the methyl groups.

Uniqueness

2-(4-Methoxy-3,5-dimethylphenyl)ethanol is unique due to the presence of both methyl and methoxy groups, which confer distinct chemical and physical properties. These substituents can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(4-methoxy-3,5-dimethylphenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-8-6-10(4-5-12)7-9(2)11(8)13-3/h6-7,12H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPDSACXKOAHKLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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